
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is a chemical compound that features a pyrrolidine ring, an ethyl group, and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide typically involves the reaction of pyrrolidine derivatives with acrylamide. One common method includes the use of triethylamine (TEA) as a base and 1,4-dioxane as a solvent under reflux conditions . The reaction proceeds through the nucleophilic addition of the pyrrolidine nitrogen to the acrylamide carbonyl group, followed by the elimination of water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpyrrolidine: A similar compound with a methyl group instead of an ethyl group.
N-Methyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrolidine ring.
N-Vinylpyrrolidone: Features a vinyl group instead of an acrylamide moiety
Uniqueness
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is unique due to the combination of its pyrrolidine ring, ethyl group, and acrylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
N-ethyl-N-pyrrolidin-3-ylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O/c1-3-9(12)11(4-2)8-5-6-10-7-8/h3,8,10H,1,4-7H2,2H3 |
Clé InChI |
HKQURIJHXOLGRE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCNC1)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


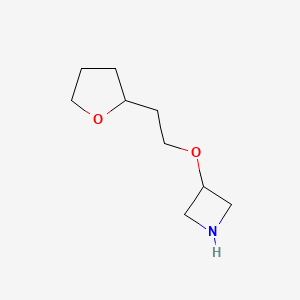
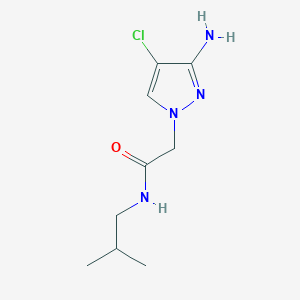
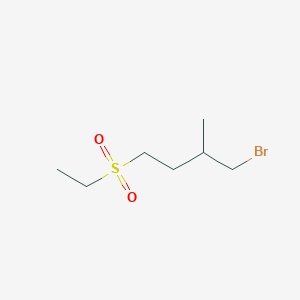
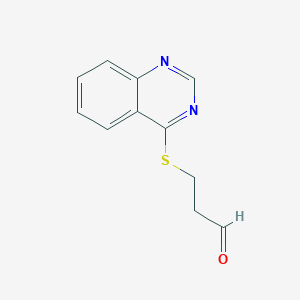
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one](/img/structure/B15326411.png)
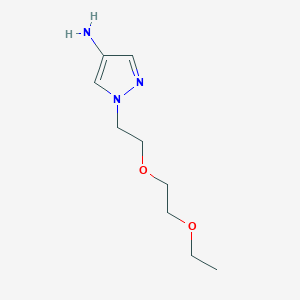
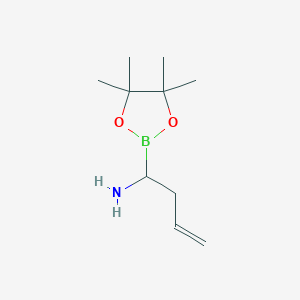
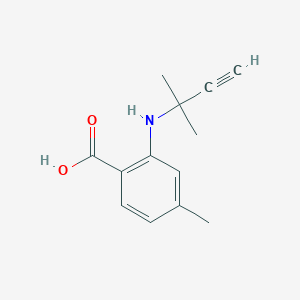
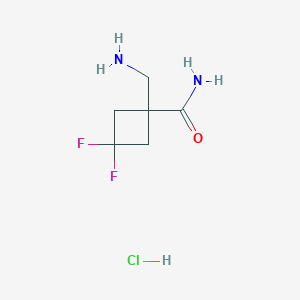
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
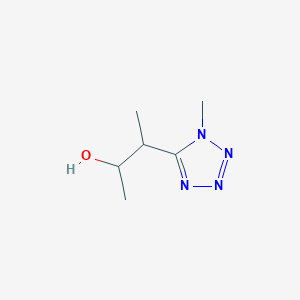

amine](/img/structure/B15326459.png)

